molecular formula C10H19ClF2N2O2 B2581014 Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride CAS No. 2402789-22-2

Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride

Cat. No.: B2581014
CAS No.: 2402789-22-2
M. Wt: 272.72
InChI Key: SPCJRFNEYWOEHR-ZJLYAJKPSA-N
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Description

Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride is a chemical compound that features a tert-butyl carbamate protecting group attached to a difluorocyclopentyl amine. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate undergoes several types of chemical reactions, including:

    Deprotection: Removal of the tert-butyl carbamate group using strong acids like trifluoroacetic acid (TFA).

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine.

    Substitution: Depending on the substituent, various substituted amines or amides can be formed.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, such as hydroxylamines or amines.

Scientific Research Applications

Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The protecting group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
  • Phenylmethoxycarbonyl (Cbz) protected amines
  • Fluorenylmethoxycarbonyl (Fmoc) protected amines

Uniqueness

Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is unique due to its stability and ease of removal under mild acidic conditions. This makes it a preferred choice for protecting amines in multi-step synthesis processes, where selective deprotection is crucial .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2.ClH/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13;/h6-7H,4-5,13H2,1-3H3,(H,14,15);1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCJRFNEYWOEHR-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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